molecular formula C12H13BrN2O2S B8463764 Ethyl 4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate

Cat. No. B8463764
M. Wt: 329.21 g/mol
InChI Key: GXCKVACPMKVKCC-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To a stirred solution of ethyl 4-amino-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate (210 mg, 0.839 mmol) (Description 30) in DCM (4 mL), was added N-bromosuccinimide (164 mg, 0.923 mmol) and the resulting mixture stirred for 20 min at RT. The mixture was concentrated and purified by chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in cyclohexane, to afford the title compound (261 mg). LCMS (A) m/z: 329/331 [M+1]+, Rt 1.20 min (acidic).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([CH3:13])[N:5]=[C:4]2[S:14][CH:15]=[C:16]([CH3:17])[C:3]=12.[Br:18]N1C(=O)CCC1=O>C(Cl)Cl>[NH2:1][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([CH3:13])[N:5]=[C:4]2[S:14][C:15]([Br:18])=[C:16]([CH3:17])[C:3]=12

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
NC1=C2C(=NC(=C1C(=O)OCC)C)SC=C2C
Name
Quantity
164 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 20 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-50% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=C2C(=NC(=C1C(=O)OCC)C)SC(=C2C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 261 mg
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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